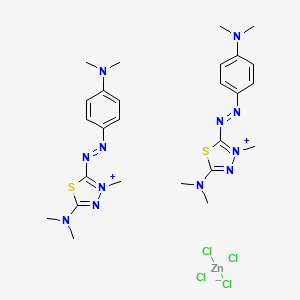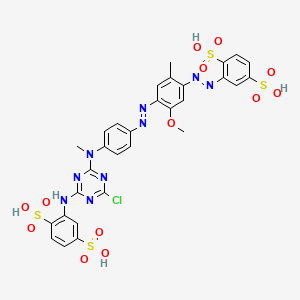
2,3-Dihydro-5-oxo-N-2-pyridinyl-5H-thiazolo(3,2-a)pyrimidine-6-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Dihydro-5-oxo-N-2-pyridinyl-5H-thiazolo(3,2-a)pyrimidine-6-carboxamide is a heterocyclic compound that has garnered interest due to its potential biological activities. This compound is part of the thiazolo[3,2-a]pyrimidine family, which is known for its diverse pharmacological properties, including anti-inflammatory, antitumor, and antimicrobial activities .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydro-5-oxo-N-2-pyridinyl-5H-thiazolo(3,2-a)pyrimidine-6-carboxamide typically involves the cyclocondensation of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks. Common reagents used in this process include α-bromo ketones, chloroacetic acid, and 1,2-dichloroethane . The reaction conditions often involve refluxing in solvents such as p-xylene or ethanol, with the presence of a base like sodium ethoxide to facilitate the cyclization .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale-up and yield improvement. The use of continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Análisis De Reacciones Químicas
Types of Reactions
2,3-Dihydro-5-oxo-N-2-pyridinyl-5H-thiazolo(3,2-a)pyrimidine-6-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or acetonitrile .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s pharmacological properties .
Aplicaciones Científicas De Investigación
2,3-Dihydro-5-oxo-N-2-pyridinyl-5H-thiazolo(3,2-a)pyrimidine-6-carboxamide has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 2,3-Dihydro-5-oxo-N-2-pyridinyl-5H-thiazolo(3,2-a)pyrimidine-6-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. This interaction can lead to various biological effects, including anti-inflammatory and antitumor activities .
Comparación Con Compuestos Similares
Similar Compounds
2-Substituted Thiazolo[3,2-a]pyrimidines: These compounds share a similar core structure but differ in their substituents, which can significantly impact their biological activities.
Thiazolone[3,2-a]pyrimidine Derivatives: These derivatives have shown potential as RNase H inhibitors for HIV therapy, highlighting their unique pharmacological properties.
Uniqueness
2,3-Dihydro-5-oxo-N-2-pyridinyl-5H-thiazolo(3,2-a)pyrimidine-6-carboxamide is unique due to its specific substitution pattern, which may confer distinct biological activities compared to other thiazolo[3,2-a]pyrimidine derivatives.
Propiedades
Número CAS |
93501-46-3 |
|---|---|
Fórmula molecular |
C12H10N4O2S |
Peso molecular |
274.30 g/mol |
Nombre IUPAC |
5-oxo-N-pyridin-2-yl-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide |
InChI |
InChI=1S/C12H10N4O2S/c17-10(15-9-3-1-2-4-13-9)8-7-14-12-16(11(8)18)5-6-19-12/h1-4,7H,5-6H2,(H,13,15,17) |
Clave InChI |
WXSGHZPPTMUDBG-UHFFFAOYSA-N |
SMILES canónico |
C1CSC2=NC=C(C(=O)N21)C(=O)NC3=CC=CC=N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















